molecular formula C11H10Cl2N2O2 B8405848 2-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yloxy)ethanol

2-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yloxy)ethanol

Cat. No. B8405848
M. Wt: 273.11 g/mol
InChI Key: IEESNTXCCSYNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138186B2

Procedure details

A mixture of 1-(3,4-dichlorophenyl)-1H-pyrazol-3-ol (238 mg, 1.04 mmol; compound prepared in the same way as Example 1, Scheme 1-step 1B), 2-bromoethanol (273 mg, 2.08 mmol), potassium carbonate (0.43 g, 3.12 mmol) and sodium iodide (0.16 g, 1.04 mmol) in dimethylformamide (5 ml) was warmed, under dry nitrogen atmosphere, with stirring, to 60° C. overnight. The solvent was evaporated to dryness in vacuo and residue partitioned between water and ethyl ether. The combined organic phases were washed with water and dried over sodium sulphate, filtered and evaporated in vacuo. The residue was stirred with petroleum ether at 45° C. and decanted for 3 times to yield, after drying, 258 mg of 2-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yloxy)ethanol which was used without further purification in the next step of synthesis
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
273 mg
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[CH:12][C:11]([OH:14])=[N:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].Br[CH2:16][CH2:17][OH:18].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[CH:12][C:11]([O:14][CH2:16][CH2:17][OH:18])=[N:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)N1N=C(C=C1)O
Step Two
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
273 mg
Type
reactant
Smiles
BrCCO
Name
Quantity
0.43 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.16 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring, to 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed, under dry nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness in vacuo and residue
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred with petroleum ether at 45° C.
CUSTOM
Type
CUSTOM
Details
decanted for 3 times
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
258 mg of 2-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yloxy)ethanol which was used without further purification in the next step of synthesis

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)N1N=C(C=C1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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